1-Bromo-4-(propane-2-sulfonyl)benzene
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Overview
Description
1-Bromo-4-(propane-2-sulfonyl)benzene is an organic compound with the chemical formula C9H11BrO2S. It is characterized by a benzene ring substituted with a bromine atom and a propane-2-sulfonyl group. This compound appears as a white to pale yellow solid and is soluble in organic solvents such as diethyl ether, chloroform, and dimethylformamide, but only slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(propane-2-sulfonyl)benzene can be synthesized through a multi-step process involving the following steps:
Reduction of p-nitrobenzene:
p-Nitrobenzene is reduced to p-aminobenzene under acidic conditions.Reaction with isopropylsulfonyl chloride: The resulting p-aminobenzene is then reacted with isopropylsulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as described above, with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Bromo-4-(propane-2-sulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Bromo-4-(propane-2-sulfonyl)benzene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including phenols, benzamides, and benzyl ethers.
Pharmaceutical Development: This compound is utilized in the development of pharmaceutical agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(propane-2-sulfonyl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma-bond with the benzene ring. This generates a positively charged benzenonium intermediate, which then undergoes further reactions to yield substituted benzene derivatives .
Comparison with Similar Compounds
1-Bromo-4-(propane-2-sulfonyl)benzene can be compared with other similar compounds such as:
Bromobenzene: Consists of a benzene ring substituted with a bromine atom.
4-Bromobenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a sulfonyl group.
The uniqueness of this compound lies in its combination of a bromine atom and a propane-2-sulfonyl group, which allows for diverse chemical reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfonylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZTWNHNXOSAAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601481 |
Source
|
Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70399-02-9 |
Source
|
Record name | 1-Bromo-4-(propane-2-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(propane-2-sulfonyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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